

Physical and chemical properties of 3,6-diamino-9H-carbazole.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Carbazole-3,6-diamine

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An In-depth Technical Guide to 3,6-diamino-9H-carbazole

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,6-diamino-9H-carbazole, a significant heterocyclic aromatic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

3,6-diamino-9H-carbazole is a white to brown crystalline solid at room temperature.^[1] It is a strongly basic compound that can react with acids to form salts and is noted to be sensitive to light.^[1] While specific data on reactivity and hazardous reactions is limited, it is classified as a combustible material.^{[1][2]}

Physical Properties

The key physical properties of 3,6-diamino-9H-carbazole are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ N ₃	[1][3]
Molar Mass	197.24 g/mol	[1][3]
Appearance	White to Gray to Brown powder/crystal	[1]
Melting Point	276-279 °C	[1]
Boiling Point (Predicted)	526.9 ± 30.0 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane. Almost transparent in 1mol/L HCl.	[1]
pKa (Predicted)	18.84 ± 0.30	[1]
Density (Predicted)	1.403 ± 0.06 g/cm ³	[1]
Flash Point	305.7 °C	[1]
Refractive Index	1.889	[1]

Spectral Properties

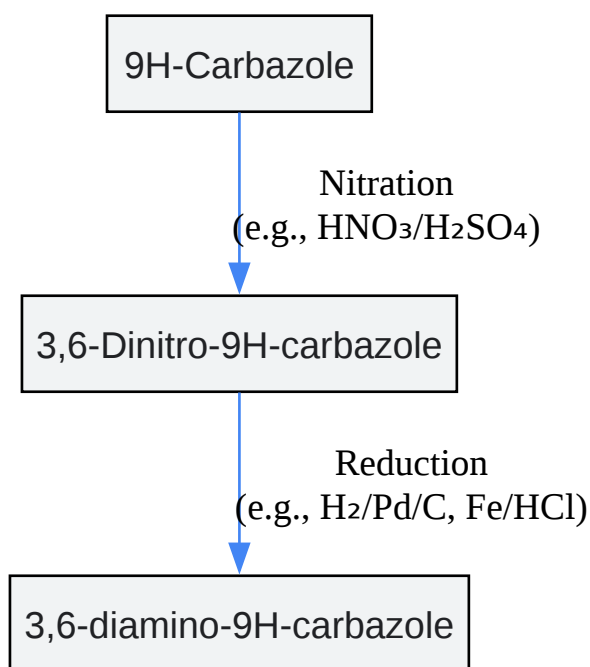
Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are crucial for the structural elucidation and purity assessment of 3,6-diamino-9H-carbazole. While specific spectra are not detailed in the provided search results, researchers can typically find this information in spectral databases like SpectraBase or through chemical suppliers.[4][5][6] The carbazole scaffold generally exhibits characteristic signals, and the amino groups at the 3 and 6 positions will influence the chemical shifts in NMR and the stretching frequencies in IR spectroscopy.[7]

Spectral Technique	Expected Characteristics
^1H NMR	Signals corresponding to aromatic protons on the carbazole ring system and protons of the two amino groups.
^{13}C NMR	Resonances for the carbon atoms of the tricyclic carbazole core, with shifts influenced by the electron-donating amino groups.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the secondary amine in the carbazole ring and the primary amino groups, as well as C=C aromatic stretching.[8]
UV-Vis Spectroscopy	Absorption maxima resulting from π - π^* transitions within the conjugated carbazole system.[7][9]

Synthesis and Reactivity

Synthesis of 3,6-diamino-9H-carbazole

Several synthetic routes to 3,6-diamino-9H-carbazole have been reported. A common and effective method is the reduction of 3,6-dinitro-9H-carbazole.



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Caption: Synthesis workflow for 3,6-diamino-9H-carbazole from 9H-carbazole.

Another reported method involves the reaction of a chlorinated carbazole with ammonia.^[1]

Chemical Reactivity

The presence of two primary amino groups and a secondary amine within the carbazole ring makes 3,6-diamino-9H-carbazole a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- **N-alkylation and N-arylation:** The nitrogen atoms can be functionalized with various alkyl or aryl groups to modify the compound's electronic and steric properties.
- **Diazotization:** The amino groups can be converted to diazonium salts, which are valuable intermediates for introducing other functional groups.
- **Condensation Reactions:** The amino groups can participate in condensation reactions with carbonyl compounds to form Schiff bases or other heterocyclic systems.

Experimental Protocols

Synthesis via Reduction of 3,6-Dinitro-9H-carbazole

This protocol describes a general procedure for the reduction of 3,6-dinitro-9H-carbazole to 3,6-diamino-9H-carbazole using catalytic hydrogenation.

Materials:

- 3,6-Dinitro-9H-carbazole
- Palladium on carbon (10% Pd/C)
- Ethanol or other suitable solvent
- Hydrogen gas source
- Filtration apparatus

Procedure:

- In a flask suitable for hydrogenation, dissolve 3,6-dinitro-9H-carbazole in a suitable solvent such as ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon.
- Introduce hydrogen gas into the reaction vessel, typically at a pressure of 1-3 atm.
- Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Wash the celite pad with the solvent used for the reaction.

- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,6-diamino-9H-carbazole.
- The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

General Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of 3,6-diamino-9H-carbazole.

Materials:

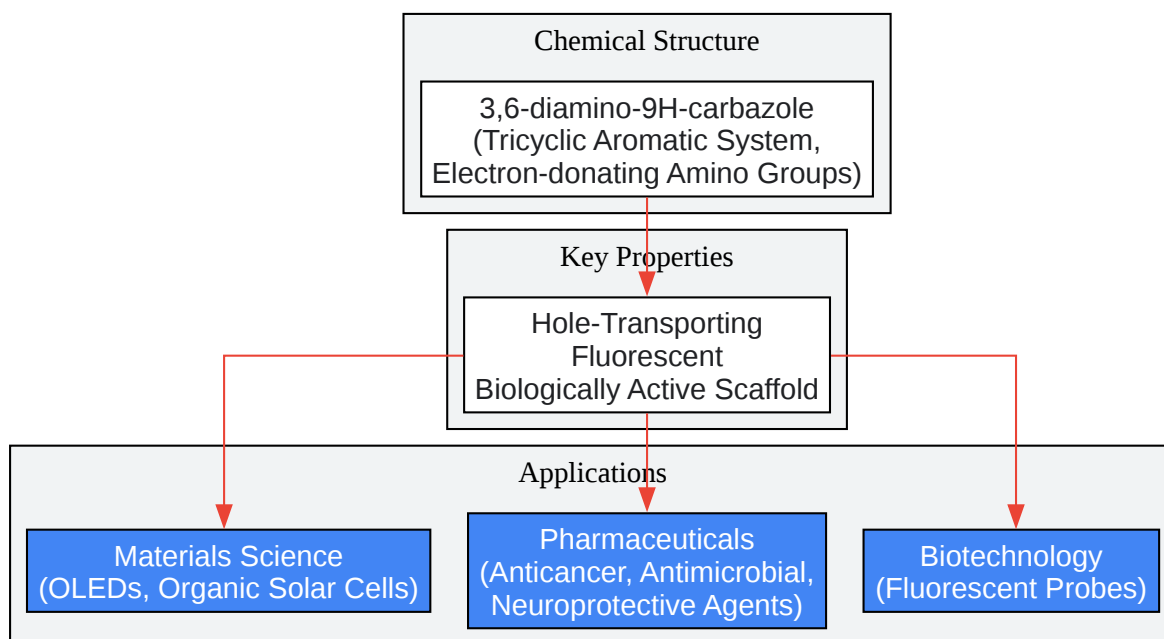
- 3,6-diamino-9H-carbazole
- Spectroscopic grade solvent (e.g., ethanol, dichloromethane)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a dilute solution of 3,6-diamino-9H-carbazole in the chosen spectroscopic grade solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Use the pure solvent as a blank to zero the spectrophotometer.
- Fill a quartz cuvette with the prepared solution.
- Place the cuvette in the sample holder of the spectrophotometer.
- Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).
- Record the absorbance spectrum and identify the λ_{max} values.

Biological Activities and Applications

Carbazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[10][11] While specific biological activities for 3,6-diamino-9H-carbazole are not extensively detailed, the carbazole nucleus is associated with antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[10][11][12]



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Caption: Relationship between the structure of 3,6-diamino-9H-carbazole and its applications.

In the realm of materials science, 3,6-diamino-9H-carbazole and its derivatives are utilized in organic electronics due to their excellent hole-transporting capabilities.[13] This property makes them suitable for use in:

- Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer.[13]
- Organic Solar Cells (OSCs): To facilitate the movement of charge carriers.[13]

- Organic Thin-Film Transistors: As the active semiconductor material.[1]

Furthermore, the fluorescent nature of the carbazole core has led to the development of 3,6-diamino-9H-carbazole-based fluorescent labels and probes for biological imaging and sensing applications.[1][14]

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- To cite this document: BenchChem. [Physical and chemical properties of 3,6-diamino-9H-carbazole.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1329239#physical-and-chemical-properties-of-3-6-diamino-9h-carbazole>]

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